5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound (hereafter referred to as Compound X) is a triazole-oxazole hybrid featuring a 5-amino-1,2,3-triazole core substituted with a 4-chlorophenyl carboxamide group and a 1,3-oxazol-4-ylmethyl moiety. The oxazole ring is further substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 3.
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O2/c1-11-16(25-20(30-11)12-3-2-4-14(22)9-12)10-28-18(23)17(26-27-28)19(29)24-15-7-5-13(21)6-8-15/h2-9H,10,23H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLOBESQXNICBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 461.3 g/mol. The structure features a triazole ring and an oxazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H15Cl2N5O2 |
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | 5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Oxazole Synthesis : Employing condensation reactions involving appropriate aldehydes and amines.
- Final Coupling : Combining the synthesized intermediates to form the final product.
Antimicrobial Activity
Studies have indicated that compounds similar to 5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial properties against various strains of bacteria and fungi. For example:
- Bacterial Strains : Moderate to strong activity against Salmonella typhi and Bacillus subtilis has been reported.
Anticancer Potential
The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and growth.
Enzyme Inhibition
Preliminary research indicates that this compound can inhibit specific enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) : Potential COX-II inhibitory activity has been noted, which is relevant for anti-inflammatory effects.
The mechanism through which 5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to active sites of target enzymes such as kinases or COX enzymes.
- Receptor Modulation : Interaction with specific receptors leading to altered cellular responses.
Case Studies
Several studies have evaluated the biological activity of related compounds:
Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and tested their antimicrobial activity. The results indicated that certain derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In vitro assays demonstrated that triazole derivatives could significantly reduce cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents.
Comparison with Similar Compounds
Structural Analogues
Compound X shares structural similarities with several triazole-carboxamide and oxazole derivatives. Key comparisons include:
Key Observations :
- Oxazole Moiety : The 2-(3-chlorophenyl)-5-methyl substitution in Compound X differs from 4-benzyl-1,3-oxazoles (), which lack triazole integration, reducing structural complexity.
Physicochemical Properties
- Melting Points : Compound X’s melting point is unreported, but structurally related triazole-carboxamides () exhibit high melting points (123–183°C), suggesting crystalline stability. Benzo[c]isoxazolyl-triazoles () decompose above 250°C, indicating superior thermal stability compared to Compound X .
- Solubility : The 4-chlorophenyl and oxazole groups in Compound X may reduce aqueous solubility compared to acetylated () or methoxy-substituted () analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
